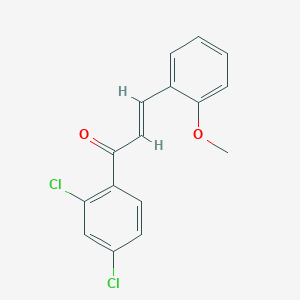

(2E)-1-(2,4-Dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Description

(2E)-1-(2,4-Dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 2,4-dichlorophenyl group at the ketone position and a 2-methoxyphenyl substituent at the distal end of the propenone chain. This compound belongs to a class of molecules studied for their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties . The presence of electron-withdrawing chlorine atoms and the electron-donating methoxy group creates a polarized electronic environment, which may enhance reactivity and intermolecular interactions, such as hydrogen bonding or π-π stacking .

Properties

IUPAC Name |

(E)-1-(2,4-dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O2/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(17)10-14(13)18/h2-10H,1H3/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSPOJSUAFKXCJ-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-1-(2,4-Dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one , also known as a chalcone, is characterized by its unique structure featuring two aromatic rings connected by an α,β-unsaturated carbonyl system. Its molecular formula is with a molecular weight of approximately 307.17 g/mol. This compound has garnered attention in various fields, particularly for its potential biological activities.

Antimicrobial Properties

Research has indicated that chalcones, including this compound, exhibit significant antimicrobial activity. A study demonstrated that derivatives of chalcones possess selective activity against various pathogens, including bacteria and fungi. The presence of electron-withdrawing groups such as chlorine enhances their efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Chalcones are also recognized for their anticancer properties. They have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, the compound has been evaluated for its ability to inhibit cancer cell growth in vitro and in vivo models.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. Studies have indicated that chalcones can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting their potential as therapeutic agents in inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It can modulate enzyme activities and receptor functions, leading to altered cellular responses. The specific mechanisms may involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Binding : Interaction with specific receptors can lead to downstream signaling changes that affect cell behavior.

Data Table: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces pro-inflammatory cytokine levels |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several chalcone derivatives against common bacterial strains. The results showed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines revealed that the compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins. These findings support further investigation into its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Table 1: Substituent Effects on Molecular Properties

Key Observations :

- Methoxy vs. Halogen Substituents : The 2-methoxy group in the target compound facilitates hydrogen bonding, stabilizing crystal packing, whereas halogen substituents (e.g., Cl, F) enhance lipophilicity and membrane permeability .

- Electron-Donating Groups: Compounds with multiple methoxy groups (e.g., 3,4,5-trimethoxyphenyl) exhibit stronger intermolecular interactions and higher thermal stability compared to mono-methoxy analogs .

Key Observations :

- Substituent-Driven Activity: The 4-aminophenyl analog () demonstrates potent trypanocidal activity, likely due to improved target binding via amino group interactions .

- Heterocyclic Modifications : Thiophene or thiazole substitutions () enhance DNA gyrase inhibition, suggesting heterocycles improve target specificity .

ADMET and Computational Predictions

- Target Compound : Predicted moderate solubility (LogP ≈ 3.5) due to methoxy group; low hepatotoxicity risk .

- 4-Aminophenyl Analog (): Favorable ADMET profile with high intestinal absorption and blood-brain barrier permeability; low cardiotoxicity risk .

- 3,4,5-Trimethoxyphenyl Analog (): Potential CYP450 inhibition due to methoxy groups, suggesting drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.